molecular formula C8H8F3N3O2 B1417681 8-hydroxy-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one CAS No. 1260585-14-5

8-hydroxy-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one

Cat. No. B1417681
CAS RN: 1260585-14-5
M. Wt: 235.16 g/mol
InChI Key: GGXZASLIACHMJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “8-hydroxy-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one” is a pyrimidine derivative. Pyrimidine is a basic structure in many important biomolecules like DNA, RNA, and ATP. The trifluoromethyl group (-CF3) is a common functional group in medicinal chemistry due to its ability to adjust the steric and electronic properties of a lead compound .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its reactivity. Generally, the trifluoromethyl group is quite stable and doesn’t easily participate in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the trifluoromethyl group is highly electronegative, which could affect the compound’s polarity and solubility .

Scientific Research Applications

Synthesis and Catalytic Applications

Hybrid Catalysts for Pyranopyrimidine Synthesis Pyranopyrimidine scaffolds, closely related to the requested compound, are crucial for medicinal and pharmaceutical industries due to their synthetic applications and bioavailability. Recent advancements in using diversified hybrid catalysts for synthesizing pyranopyrimidine derivatives highlight the importance of these structures in developing lead molecules. Hybrid catalysts, including organocatalysts, metal catalysts, ionic liquid catalysts, and nanocatalysts, have been employed for the one-pot multicomponent synthesis of these compounds, emphasizing the role of pyrimidine derivatives in drug discovery and development processes (Parmar, Vala, & Patel, 2023).

Biological and Medicinal Research

Anti-inflammatory Activities of Pyrimidines Pyrimidines exhibit significant pharmacological effects, including anti-inflammatory activities. The structure-activity relationships (SARs) of pyrimidine derivatives have been explored, revealing their potential in inhibiting key inflammatory mediators like prostaglandin E2 and tumor necrosis factor-α. This research underscores the potential of pyrimidine derivatives, including the compound of interest, in developing new anti-inflammatory agents (Rashid et al., 2021).

Anticancer Potential of Pyrimidines The anticancer properties of pyrimidine derivatives have been extensively documented. Pyrimidines in fused scaffolds have shown potential in interacting with various enzymes, receptors, and targets, indicating their versatility as scaffolds for anticancer drug development. This research highlights the role of pyrimidine derivatives in cancer treatment and their mechanism of action through cell inhibition (Kaur et al., 2014).

Optoelectronic Materials

Quinazolines and Pyrimidines in Optoelectronics Quinazolines and pyrimidines, including the compound , have found applications in the field of optoelectronics. The incorporation of these heterocyclic compounds into π-extended conjugated systems has been valuable for creating novel optoelectronic materials. These materials have applications in organic light-emitting diodes (OLEDs), including highly efficient and red phosphorescent OLEDs, highlighting the potential of pyrimidine derivatives in the development of advanced optoelectronic devices (Lipunova et al., 2018).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

8-hydroxy-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one plays a significant role in biochemical reactions, particularly in the context of neuroprotection and anti-inflammatory activities. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Additionally, it reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . These interactions suggest that this compound may have potential therapeutic applications in neurodegenerative diseases and inflammatory conditions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the NF-kB inflammatory pathway, which plays a crucial role in regulating immune response and inflammation . By reducing the production of pro-inflammatory cytokines and promoting cell survival, this compound can potentially mitigate cellular damage and enhance neuronal function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound has been shown to interact favorably with active residues of ATF4 and NF-kB proteins, which are involved in stress response and inflammation . By inhibiting ER stress and apoptosis, this compound promotes cell survival and reduces inflammation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound maintains its neuroprotective and anti-inflammatory properties over extended periods, suggesting its potential for long-term therapeutic use

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits neuroprotective and anti-inflammatory effects without significant toxicity . At higher doses, there may be threshold effects and potential adverse effects, including toxicity. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s effects on metabolic flux and metabolite levels are essential for understanding its overall impact on cellular metabolism

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . Understanding these interactions is essential for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns influence its interactions with biomolecules and its overall efficacy in modulating cellular processes.

properties

IUPAC Name

2-hydroxy-8-(trifluoromethyl)-6,7,8,9-tetrahydropyrimido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N3O2/c9-8(10,11)4-1-2-14-6(16)3-5(15)13-7(14)12-4/h3-4,15H,1-2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXZASLIACHMJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=O)C=C(N=C2NC1C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

62.10 g (1150 mmol) of sodium methoxide are added to a mixture of 340 mL (2230 mmol) of diethyl malonate heated to 40° C. The mixture is heated at 100° C. until a clear solution is obtained. 59.50 g (360 mmol) of 4-trifluoromethyl-1,4,5,6-tetrahydropyrimidin-2-ylamine dissolved in 100 mL of methanol are then added to the reaction medium. The mixture obtained is maintained at 100° C. for 1 hour and then cooled to room temperature overnight. The reaction mixture is evaporated to dryness under reduced pressure. The residue obtained is taken up in 250 mL of water. 12 N hydrochloric acid is added to the thick suspension obtained, to pH=5-6. The suspension obtained is filtered through a sinter funnel and the insoluble matter is rinsed with acetonitrile to give 68.10 g of 2-hydroxy-8-trifluoromethyl-6,7,8,9-tetrahydropyrimido[1,2-a]pyrimidin-4-one in the form of a yellow solid, the characteristics of which are as follows:
Quantity
62.1 g
Type
reactant
Reaction Step One
Quantity
340 mL
Type
reactant
Reaction Step One
Quantity
59.5 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-hydroxy-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one
Reactant of Route 2
Reactant of Route 2
8-hydroxy-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one
Reactant of Route 3
8-hydroxy-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one
Reactant of Route 4
8-hydroxy-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one
Reactant of Route 5
8-hydroxy-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one
Reactant of Route 6
8-hydroxy-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one

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